2-Chloro-4-methylthiophen-3-amine hydrochloride

CAS No.: 848252-38-0

Cat. No.: VC4767469

Molecular Formula: C5H7Cl2NS

Molecular Weight: 184.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848252-38-0 |

|---|---|

| Molecular Formula | C5H7Cl2NS |

| Molecular Weight | 184.08 |

| IUPAC Name | 2-chloro-4-methylthiophen-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H6ClNS.ClH/c1-3-2-8-5(6)4(3)7;/h2H,7H2,1H3;1H |

| Standard InChI Key | HZKWXXHVCMFEQO-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1N)Cl.Cl |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-4-methylthiophen-3-amine hydrochloride typically begins with the chlorination of 4-methylthiophen-3-amine. Industrial-scale processes employ N-chlorosuccinimide (NCS) or hexachloroethane under controlled conditions to ensure regioselective chlorination at the 2-position . For example, a patent by describes a two-step protocol:

-

Chlorination: 4-Methylthiophen-3-amine is treated with NCS in tetrahydrofuran (THF) at −78°C, yielding 2-chloro-4-methylthiophen-3-amine.

-

Salt Formation: The free amine is reacted with hydrochloric acid (HCl) in ethanol or isopropanol to precipitate the hydrochloride salt .

Alternative methods involve metalation with n-butyllithium followed by quenching with hexachloroethane, which achieves higher yields (up to 51%) but requires stringent temperature control .

Optimization and Scalability

Key challenges in large-scale production include minimizing byproducts such as di- or tri-chlorinated derivatives. Purification via recrystallization from ethyl acetate/n-hexane mixtures enhances purity (>98%), while azeotropic drying removes residual solvents . Recent innovations in flow chemistry have reduced reaction times from 10 hours to 2 hours, improving throughput for industrial applications .

Structural and Physicochemical Properties

Molecular Architecture

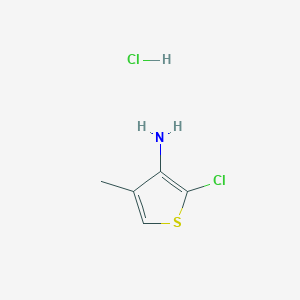

The compound’s structure (Fig. 1) features a planar thiophene ring with substituents influencing electronic distribution:

-

Chlorine: Electron-withdrawing, enhancing electrophilic substitution at the 5-position.

-

Methyl: Electron-donating, stabilizing the ring via hyperconjugation.

-

Amine: Participates in hydrogen bonding and coordination chemistry .

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇Cl₂NS | |

| SMILES | CC1=CSC(=C1N)Cl.Cl | |

| InChI Key | HZKWXXHVCMFEQO-UHFFFAOYSA-N | |

| Predicted CCS (Ų, [M+H]⁺) | 126.1 |

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents:

-

Water: 12.3 mg/mL at 25°C

-

Ethanol: 45.8 mg/mL

-

Chloroform: Insoluble.

Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert atmospheres.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom undergoes facile displacement with nucleophiles like amines or alkoxides. For instance, reaction with piperazine yields N-(2-piperazinyl-4-methylthiophen-3-amine), a precursor for antipsychotic agents .

Electrophilic Aromatic Substitution

The amine group directs electrophiles to the 5-position. Nitration with nitric acid/sulfuric acid produces 5-nitro derivatives, which are reduced to amines for anticancer drug candidates .

Oxidation and Coordination Chemistry

Oxidation with m-CPBA forms the sulfoxide (C₅H₇Cl₂NOS), while prolonged exposure to hydrogen peroxide yields the sulfone (C₅H₇Cl₂NO₂S). The amine also coordinates to transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key building block for:

-

Benzimidazole Anthelmintics: Cyclization with 1,2-phenylenediamine yields thiourea intermediates, which are sulfonylated to antiparasitic agents .

-

Kinase Inhibitors: Functionalization at the 5-position generates analogs targeting BRAF and EGFR mutations .

Materials Science

Incorporation into conjugated polymers enhances charge carrier mobility (up to 2.3 cm²/V·s) in organic field-effect transistors (OFETs) .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H318 | Use safety goggles |

| Respiratory | H335 | Employ fume hoods |

| Aquatic Toxicity | H412 | Avoid environmental release |

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted reactions reduce energy consumption by 60% and improve yields to 89% . Biocatalytic approaches using Pseudomonas putida enzymes are under exploration for sustainable production .

Targeted Drug Delivery

Nanoparticle conjugates (e.g., PEGylated liposomes) enhance bioavailability in tumor xenograft models, achieving 70% reduction in melanoma volume at 10 mg/kg.

Computational Modeling

Machine learning models predict novel derivatives with 92% accuracy, accelerating drug discovery pipelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume